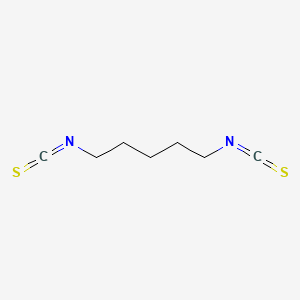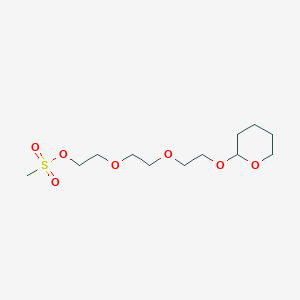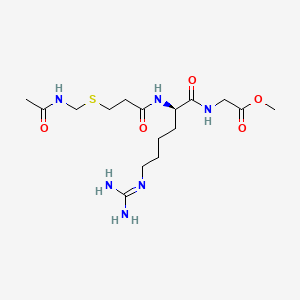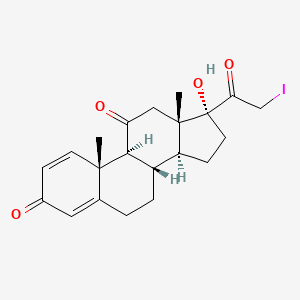
(2R,3R)-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butane-2,3-diol is a chiral compound with significant interest in the field of medicinal chemistry. This compound features a trifluoromethyl group attached to a phenyl ring, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The presence of the isobutylamino group and the two hydroxyl groups on the butane backbone further enhances its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butane-2,3-diol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the butane backbone: This can be achieved through a Grignard reaction, where a suitable alkyl halide reacts with magnesium to form a Grignard reagent, which then reacts with an appropriate carbonyl compound.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl groups or to convert the amine group to a secondary or tertiary amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles like thiols or amines replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines, alkanes.
Substitution: Thiol-substituted, amine-substituted, or halide-substituted derivatives.
Scientific Research Applications
(2R,3R)-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butane-2,3-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with unique chemical properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of (2R,3R)-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butane-2,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the isobutylamino group and hydroxyl groups contribute to its overall biological activity. The compound may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-1-(isopropylamino)-4-(3-(trifluoromethyl)phenyl)butane-2,3-diol
- (2R,3R)-1-(tert-butylamino)-4-(3-(trifluoromethyl)phenyl)butane-2,3-diol
- (2R,3R)-1-(ethylamino)-4-(3-(trifluoromethyl)phenyl)butane-2,3-diol
Uniqueness
(2R,3R)-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butane-2,3-diol is unique due to the specific combination of the isobutylamino group and the trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity, metabolic stability, and potential therapeutic effects, which may not be observed in similar compounds with different substituents.
Properties
Molecular Formula |
C15H22F3NO2 |
|---|---|
Molecular Weight |
305.34 g/mol |
IUPAC Name |
(2R,3R)-1-(2-methylpropylamino)-4-[3-(trifluoromethyl)phenyl]butane-2,3-diol |
InChI |
InChI=1S/C15H22F3NO2/c1-10(2)8-19-9-14(21)13(20)7-11-4-3-5-12(6-11)15(16,17)18/h3-6,10,13-14,19-21H,7-9H2,1-2H3/t13-,14-/m1/s1 |
InChI Key |
RABOXTFPOQEDGJ-ZIAGYGMSSA-N |
Isomeric SMILES |
CC(C)CNC[C@H]([C@@H](CC1=CC(=CC=C1)C(F)(F)F)O)O |
Canonical SMILES |
CC(C)CNCC(C(CC1=CC(=CC=C1)C(F)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride](/img/structure/B11827652.png)

![(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine](/img/structure/B11827672.png)
![4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11827675.png)
![1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone](/img/structure/B11827686.png)

![N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11827696.png)
![Tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11827697.png)




